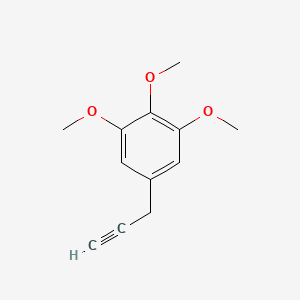

1,2,3-Trimethoxy-5-(prop-2-ynyl)benzene

説明

1,2,3-Trimethoxy-5-(prop-2-ynyl)benzene is a substituted aromatic compound featuring a benzene ring with three methoxy groups (-OCH₃) at positions 1, 2, and 3, and a propargyl (prop-2-ynyl) group at position 4. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. The compound is structurally characterized by the presence of a terminal alkyne group, which confers unique reactivity in synthetic chemistry, such as participation in click chemistry or cycloaddition reactions.

Its synthetic analogs are also explored in enantioselective catalysis and medicinal chemistry .

特性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC名 |

1,2,3-trimethoxy-5-prop-2-ynylbenzene |

InChI |

InChI=1S/C12H14O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h1,7-8H,6H2,2-4H3 |

InChIキー |

KYVDMJSJIYTYOO-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)CC#C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional analogs of 1,2,3-Trimethoxy-5-(prop-2-ynyl)benzene differ primarily in substituent groups (alkenyl vs. alkynyl), methoxy group positions, and stereochemistry. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Substituent Effects on Bioactivity: The propargyl group in 1,2,3-Trimethoxy-5-(prop-2-ynyl)benzene enhances electrophilicity, making it more reactive in synthetic pathways compared to the allyl group in Elemicin. However, Elemicin is more abundant in natural sources (e.g., 8.25% in Clausena anisum-olens vs. 6.39% for the propargyl variant ). Elemicin (2-propenyl derivative) exhibits stronger hypnotic and antiseptic effects , while the propargyl analog shows promise in anticancer applications due to its interaction with cellular targets like β-asarone pathways .

Synthetic Accessibility :

- The allyl-substituted Elemicin is more readily synthesized via acid-catalyzed processes (68% yield for propenyl analogs ), whereas propargyl derivatives require specialized catalysts (e.g., CuH for cyclobutyl variants, 47% yield ).

Stereochemical Influence :

- The (E)-isomer of 1-propenyl derivatives (e.g., Isoelemicin, CAS 5273-85-8 ) shows distinct volatility and antimicrobial activity compared to (Z)-isomers, highlighting the importance of stereochemistry in biological interactions.

Methoxy Position Variations :

- Shifting methoxy groups from 1,2,3- to 1,2,4-positions (as in HMDB0029872 ) reduces antioxidant capacity but may enhance solubility in polar solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3-Trimethoxy-5-(prop-2-ynyl)benzene?

- Methodology : Synthesis typically begins with a trimethoxybenzene precursor. Key steps include iodination at the para position, metallation (e.g., using Grignard reagents), and introduction of the propargyl group via allylation or Sonogashira coupling. For example, highlights iodination and allylation steps for analogous compounds, emphasizing yields dependent on reaction temperature (60–80°C) and catalyst selection (e.g., Pd/C for cross-coupling) .

Q. How is this compound structurally characterized in natural extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for identification. In Acorus calamus extracts, the compound was detected at retention time ~21.3 min with a molecular ion peak at m/z 208 [M+] ( ). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve methoxy (δ 3.7–3.9 ppm) and propargyl (δ 2.1–2.3 ppm) protons .

Q. What are the primary biological activities reported for this compound?

- Findings : Studies on plant extracts (e.g., Acorus calamus) suggest antifungal activity against Candida albicans (MIC ~50 µg/mL) and antibacterial effects ( ). Hypnotic and antiseptic properties are also noted in Dalbergia bariensis wood extracts ( ). Bioactivity assays should include positive controls (e.g., fluconazole) and dose-response curves .

Q. How does its natural occurrence vary across plant species?

- Data : GC-MS analyses reveal significant variability in concentration. For example, Acorus calamus rhizomes contain ~1.2% dry weight, while Andrographis paniculata leaves show trace amounts ( ). Extraction efficiency depends on solvent polarity (e.g., petroleum ether vs. methanol) .

Advanced Research Questions

Q. What mechanistic insights explain its antifungal activity?

- Hypothesis : The propargyl group may inhibit fungal cytochrome P450 enzymes or disrupt membrane integrity. suggests related compounds act via enzyme inhibition (e.g., CYP51). Proposed experiments:

- Enzyme kinetics : Measure inhibition constants (Kᵢ) using purified fungal enzymes.

- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess cell wall damage .

Q. How can computational modeling predict its reactivity in oxidation reactions?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict oxidation sites. notes that photooxidation of similar trimethoxybenzenes generates carbonyl and hydroxyl derivatives. Compare theoretical vs. experimental IR/Raman spectra to validate reactive intermediates .

Q. What strategies resolve contradictions in spectral data interpretation?

- Case Study : Distinguishing E/Z isomers (e.g., isoelemicin vs. asarone) requires 2D NMR (NOESY) or X-ray crystallography. and highlight discrepancies in CAS registry entries for stereoisomers, emphasizing the need for rigorous spectral cross-validation .

Q. How does its electronic structure influence catalytic applications?

- Experimental Design : Cyclic voltammetry (CV) reveals redox potentials linked to methoxy and propargyl substituents. For example, the compound’s HOMO-LUMO gap (~4.1 eV, calculated) suggests utility in charge-transfer complexes. Pair CV with UV-vis spectroscopy to correlate electronic transitions with catalytic activity .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。